Dabigatran impurity H

Pharmaceutical Analysis Impurity Profiling Reference Standards

Ambiguity in 'Impurity H' nomenclature-spanning three distinct CAS entities-risks ANDA rejection if a generic standard is substituted. This certified Dabigatran Impurity H reference standard (CAS 1702936-92-2, C₁₉H₂₀N₄O₃, MW 352.39) provides the defined chromatographic and spectrometric profile required for regulatory compliance. • Resolves co-elution challenges: distinct RRT and baseline resolution from API and Impurity K under validated HPLC system suitability criteria. • Enables ICH-compliant forced degradation studies and QC release testing at specification limits of ≤0.05-0.10%. • Supplied with full characterization data (HPLC, MS, NMR) for unequivocal identification and method transfer.

Molecular Formula C26H33N5O4
Molecular Weight 479.6 g/mol
Cat. No. B8091887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabigatran impurity H
Molecular FormulaC26H33N5O4
Molecular Weight479.6 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC)N
InChIInChI=1S/C26H33N5O4/c1-4-6-7-8-15-35-26(33)30-24(27)18-9-12-20(13-10-18)28-17-23-29-21-16-19(25(32)34-5-2)11-14-22(21)31(23)3/h9-14,16,28H,4-8,15,17H2,1-3H3,(H2,27,30,33)
InChIKeyVHQNKPIHNBKDDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dabigatran Impurity H Reference Standard Specifications


Dabigatran Impurity H is a critical reference standard used in the quality control and analytical method validation of Dabigatran Etexilate, an oral direct thrombin inhibitor . It is important to note a significant ambiguity in nomenclature: the term 'Impurity H' can refer to at least three distinct chemical entities with different CAS numbers and molecular formulas, including CAS 211915-00-3 (C33H39N7O5, 613.72 g/mol) , CAS 1702936-92-2 (C19H20N4O3, 352.39 g/mol) , and CAS 1408238-36-7 (C26H33N5O4, 479.57 g/mol) . This guide focuses primarily on the compound with CAS 1702936-92-2, which is frequently designated as Dabigatran Etexilate Impurity H and serves as a key marker for specific synthetic and degradation pathways [1].

Certified reference standard for Dabigatran Impurity H (CAS 1702936-92-2, C19H20N4O3)
Differentiates from other compounds also designated Impurity H (CAS 211915-00-3, 1408238-36-7)
Workflow: HPLC/LC-MS method development, system suitability, impurity profiling

Certified vs. Generic Dabigatran Impurity Standards


Procurement and substitution of a generic 'Dabigatran impurity' standard in place of a certified Dabigatran Impurity H reference standard is not scientifically valid due to the compound's unique and well-defined chromatographic and spectrometric profile. While multiple impurities may exist in the same class, their physical and chemical properties, such as molecular weight, retention time, and fragmentation pattern, are distinct and critical for accurate method development and system suitability testing . For instance, a validated HPLC method must resolve Impurity H from the active pharmaceutical ingredient (API) and other known impurities like Impurity K, which elutes near the API peak [1]. Using an unverified standard would introduce significant error in quantification and risk the failure of regulatory compliance for ANDA and DMF submissions . The following quantitative evidence establishes the verifiable differentiation required for scientific selection.

Misidentification risk: other “Impurity H” compounds (CAS 211915-00-3, 1408238-36-7) differ in molecular formula and weight.
Uncertified standards may lack defined purity and chromatographic behaviour, introducing quantification error.
Critical impurity (Impurity K) may co-elute; generic standard may not meet system suitability resolution requirements.

Quantitative Differentiation of Dabigatran Impurity H


Structural and Molecular Identity vs. Other Impurity H Compounds

The term 'Dabigatran Impurity H' is not a single compound but refers to at least three chemically distinct entities. This evidence differentiates the primary subject, CAS 1702936-92-2 (C19H20N4O3, 352.39 g/mol) , from two other compounds that share the same 'Impurity H' designation: CAS 211915-00-3 (C33H39N7O5, 613.72 g/mol) and CAS 1408238-36-7 (C26H33N5O4, 479.57 g/mol) . Procurement of the correct compound is critical; selecting the wrong one, even if it is also called 'Impurity H', will lead to method failure.

Molecular identity
Head-to-head
Target: C19H20N4O3, 352.39 g/mol vs. comparators 613.72 and 479.57 g/mol
Fundamental procurement specificity criterion
Verify COA for correct CAS and formula
Pharmaceutical Analysis Impurity Profiling Reference Standards

Certified Purity Specifications vs. Uncertified Analogs

Certified reference standards of Dabigatran Impurity H are provided with a defined minimum purity specification, which is essential for accurate quantification in HPLC or LC-MS methods. For CAS 1702936-92-2, the typical minimum purity specification is 97% as determined by HPLC . Other sources may provide a purity of 95% or higher . This is compared to the requirement for active pharmaceutical ingredients, which are typically controlled to a higher purity (>99.5%), and to other process impurities which may be present at trace levels (<0.10%) in the final drug substance [1].

Certified purity
Class-level inference
97% min. purity (HPLC) for certified standard
Supports quantitative method calibration
Purity to confirm per lot certificate
Quality Control Method Validation Reference Standards

Chromatographic Resolution vs. Critical Impurity K

In a validated stability-indicating RP-HPLC method for Dabigatran Etexilate Mesylate, the resolution between the API and a critical impurity, Impurity K, is a key system suitability criterion because Impurity K elutes very near the main analyte peak [1]. While this study does not provide the exact retention time for Impurity H, it establishes the high-resolution requirement for separating closely related impurities. A certified Impurity H standard is essential to develop a method that meets this resolution requirement and accurately quantifies all related substances, including those eluting in close proximity to the API [2].

Chromatographic resolution
Class-level inference
RP-HPLC must resolve API from Impurity H and critical Impurity K
Impurity-specific standard enables method validation
Retention behaviour context-dependent
HPLC Method Development System Suitability Pharmaceutical Analysis

Synthesis Yield and Purity vs. Unoptimized Byproducts

A patent (CN105566296A) describes a specific method for preparing dabigatran amidated impurities, which can be used to produce high-purity impurity reference materials [1]. The method yields the target impurity with a yield of 10.83% and an HPLC purity of 97.92% [1]. This contrasts with typical process byproducts, which are often formed in much lower yields and with lower purity, requiring extensive chromatographic purification to isolate.

Synthesis yield/purity
Supporting evidence
Yield 10.83%, HPLC purity 97.92% for related amidated impurity
Supports availability of high-purity reference material
As reported under patent conditions
Organic Synthesis Process Chemistry Impurity Control

Applications of Dabigatran Impurity H


Stability-Indicating HPLC Method Development

A certified Dabigatran Impurity H reference standard is indispensable for developing and validating a stability-indicating HPLC method. The standard is used to determine the relative retention time (RRT) and resolution of the impurity from the Dabigatran Etexilate API and other related substances, as demonstrated by the system suitability criterion requiring resolution between the API and closely eluting impurities like Impurity K [1]. Accurate quantification of Impurity H in forced degradation studies is required by ICH guidelines for ANDA and DMF submissions .

QC Release and Stability Testing

During routine quality control (QC) release and stability testing of commercial batches of Dabigatran Etexilate capsules and drug substance, Impurity H must be monitored and quantified against its certified reference standard. The specification for Impurity H and other related substances is typically set at no more than 0.05% to 0.10% in the final drug product to ensure patient safety and compliance with regulatory pharmacopoeial monographs [2].

Process Impurity Synthesis for Regulatory Dossiers

For manufacturers of generic Dabigatran Etexilate, the isolation and characterization of process-related impurities like Impurity H is a critical step in building a regulatory dossier. A method to prepare this impurity with a yield of 10.83% and a purity of 97.92% has been described, providing a reliable source of high-purity material for structural elucidation and toxicological qualification [3]. This ensures that the impurity profile of the generic drug matches that of the reference listed drug (RLD).

System Suitability Testing and Method Transfer

In Good Manufacturing Practice (GMP) analytical laboratories, a well-characterized Dabigatran Impurity H standard is used for system suitability testing (SST) before each analytical run. The standard solution is injected to verify critical parameters such as retention time precision, peak asymmetry, and resolution from the main peak, ensuring the method is performing reliably and that results are consistent across different instruments and laboratories [1]. This is essential for successful method transfer and regulatory inspections.

Application
Selection Property
Validation Focus
HPLC method development
Certified impurity standard with defined RRT and purity
Resolution verification and system suitability
QC release and stability testing
Impurity standard for accurate quantification at specification levels
Method accuracy and precision in drug product matrix
Regulatory dossier impurity characterization
High-purity material for structural elucidation and toxicological qualification
Impurity profile consistency with reference listed drug
System suitability and method transfer
Well-characterized standard for retention time and peak symmetry
Inter-instrument consistency and method reproducibility
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